5-Amino-6-chloro-pyrimidin-4-ol
Overview
Description
5-Amino-6-chloro-pyrimidin-4-ol is a heterocyclic compound with the molecular formula C4H4ClN3O. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
Scientific Research Applications
5-Amino-6-chloro-pyrimidin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: The compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Safety and Hazards
Future Directions
While specific future directions for 5-Amino-6-chloro-pyrimidin-4-ol were not found in the search results, research in the field of pyrimidine derivatives is ongoing. These compounds have been applied on a large scale in the medical and pharmaceutical fields , suggesting potential future developments in these areas.
Mechanism of Action
Target of Action
5-Amino-6-chloro-pyrimidin-4-ol, also known as 5-Amino-6-chloropyrimidin-4(1H)-one, is a heterocyclic compound belonging to the family of pyrimidines CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
These compounds interact with CDK2, preventing it from facilitating cell cycle progression, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
5-Amino-6-chloro-pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme dihydrofolate reductase, where this compound acts as an inhibitor, affecting the enzyme’s ability to catalyze the reduction of dihydrofolate to tetrahydrofolate. This interaction is significant in the context of antifolate drugs used in cancer therapy . Additionally, this compound has been shown to bind to certain proteins involved in DNA synthesis and repair, further highlighting its importance in cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules such as protein kinases, leading to alterations in cell proliferation and apoptosis . Furthermore, this compound has been found to affect the expression of genes involved in cell cycle regulation, thereby impacting cellular growth and division . Its role in cellular metabolism is also noteworthy, as it can interfere with nucleotide biosynthesis, leading to changes in the availability of essential metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to the active site of dihydrofolate reductase, inhibiting its activity and preventing the formation of tetrahydrofolate . This inhibition disrupts the folate cycle, which is essential for DNA synthesis and repair. Additionally, this compound can activate certain transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to this compound has been associated with changes in cell morphology, reduced proliferation rates, and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its dosage-dependent impact. It has been observed that the compound exhibits threshold effects, with low doses showing minimal impact on cellular function, while higher doses can lead to significant changes . At high doses, this compound has been associated with toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the folate cycle, where it acts as an inhibitor of dihydrofolate reductase . This inhibition disrupts the conversion of dihydrofolate to tetrahydrofolate, affecting nucleotide biosynthesis and DNA repair. Additionally, this compound can influence the activity of enzymes involved in pyrimidine metabolism, leading to changes in the levels of pyrimidine nucleotides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found that this compound can be actively transported into cells via nucleoside transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to various proteins, influencing its localization and activity. The distribution of this compound within tissues can vary, with higher concentrations observed in rapidly dividing tissues such as the liver and bone marrow .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed that this compound can localize to the nucleus, where it interacts with DNA and nuclear proteins . Additionally, this compound can be found in the cytoplasm, where it influences various signaling pathways and metabolic processes . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and binding interactions with transport proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-pyrimidin-4-ol typically involves the chlorination of 5-amino-4-hydroxypyrimidine. One common method includes the reaction of 5-amino-4-hydroxypyrimidine with phosphorus oxychloride (POCl3) under reflux conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-chloro-pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve heating in the presence of a base.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products include 5-amino-6-alkylamino-pyrimidin-4-ol or 5-amino-6-thiol-pyrimidin-4-ol.
Oxidation: Products include 5-nitro-6-chloro-pyrimidin-4-ol.
Reduction: Products include 5-amino-6-chloro-pyrimidin-4-amine.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4,6-dichloropyrimidine
- 5-Amino-2,4,6-trichloropyrimidine
- 6-Chloro-2,4-diaminopyrimidine
Uniqueness
5-Amino-6-chloro-pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a unique balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
5-amino-4-chloro-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-3-2(6)4(9)8-1-7-3/h1H,6H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMZMDMVDWIZAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282400 | |
Record name | 5-Amino-6-chloro-pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3137-60-8 | |
Record name | 3137-60-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25730 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-6-chloro-pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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